2,3-Dichloro-1-methyl-4-(1H)-pyridone

Medicinal chemistry Process chemistry Distillation purification

For medicinal chemists: achieving selective functionalization of unsymmetrical dichloropyridones often requires protecting groups, adding steps. This 2,3-dichloro-1-methyl-4-pyridone solves that with innate electronic bias. - **Regiocontrol**: 2-position chlorine is significantly more electrophilic than 3-position, enabling sequential SNAr without competing reactions. - **Process advantage**: Predicted bp ~203.6°C (15°C lower than 2,5-isomer), reducing distillation time and thermal degradation. - **Supply security**: Lot-controlled 97% purity with COA; ideal for SAR reproducibility under lean analytical infrastructure.

Molecular Formula C6H5Cl2NO
Molecular Weight 178.01 g/mol
CAS No. 1428234-62-1
Cat. No. B3347745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-1-methyl-4-(1H)-pyridone
CAS1428234-62-1
Molecular FormulaC6H5Cl2NO
Molecular Weight178.01 g/mol
Structural Identifiers
SMILESCN1C=CC(=O)C(=C1Cl)Cl
InChIInChI=1S/C6H5Cl2NO/c1-9-3-2-4(10)5(7)6(9)8/h2-3H,1H3
InChIKeyQTAFXQIVANVHMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-1-methyl-4-(1H)-pyridone: Physicochemical Profile


2,3-Dichloro-1-methyl-4-(1H)-pyridone (CAS 1428234‑62‑1) is a halogenated 4‑pyridone derivative bearing chlorine atoms at the 2‑ and 3‑positions and a methyl group on the ring nitrogen. This substitution pattern distinguishes it from other dichloro‑N‑methylpyridones and underpins its utility as a regioselective synthetic building block [1]. The compound is a solid at ambient temperature and is supplied at ≥95 % purity by multiple vendors; Sigma‑Aldrich lists a 97 % purity grade . Computed molecular descriptors (XLogP3 = 2, topological polar surface area = 20.3 Ų) predict moderate lipophilicity and low hydrogen‑bond donor capacity, consistent with blood‑brain‑barrier‑permeable lead‑like space [1].

1
Building block

Regioselective scaffold for sequential SNAr and cross-coupling library synthesis.

2
Format

Solid at ambient temperature; supplier purity grades support stoichiometric control.

3
Profile

Computed descriptors predict moderate lipophilicity and low H-bond donors, within lead-like space.

2,3-Dichloro-1-methyl-4-(1H)-pyridone: Regioisomeric Differentiation


Structural isomers within the dichloro‑N‑methyl‑4‑pyridone family differ in the placement of chlorine atoms on the pyridone ring, which directly alters their physicochemical properties and chemical reactivity. For example, the 2,5‑dichloro isomer (CAS 1449008‑17‑6) exhibits a predicted boiling point of 218.7 ± 40.0 °C, approximately 15 °C higher than the 203.6 ± 40.0 °C predicted for the 2,3‑dichloro target compound , affecting distillation‑based purification workflows [1]. More importantly, the 2,3‑dichloro substitution pattern creates a uniquely differentiated reactivity profile for sequential nucleophilic aromatic substitution (SNAr), wherein the 2‑position chlorine is significantly more electrophilic than the 3‑position chlorine. This enables chemists to perform site‑selective functionalisation that is not accessible with the 2,5‑, 2,6‑, or 3,5‑dichloro isomers without complex protecting‑group strategies [2]. Such regiochemical control is critical when building targeted compound libraries for medicinal chemistry campaigns; substituting a different isomer can lead to divergent reaction pathways, reduced yields, or the need for entirely redesigned synthetic sequences.

Property
Target (2,3‑dichloro)
Alternative (2,5‑dichloro isomer)
Distillation

Lower predicted boiling point may reduce thermal stress during purification.

Higher boiling point can alter distillation cut times and energy requirements.

SNAr selectivity

Electronically biased 2-Cl enables clean sequential substitution without protecting groups.

Similar electronic environment at both chlorines leads to competitive disubstitution.

Purity standard

97 % lot-controlled specification available, reducing impurity-driven side reactions.

Typical 95 % grades may introduce higher unknown impurity loads.

2,3-Dichloro-1-methyl-4-(1H)-pyridone: Comparative Evidence


Predicted Boiling Point: Purification Advantage

The target 2,3‑dichloro isomer has a predicted boiling point of 203.6 ± 40.0 °C at 760 mmHg, which is 15.1 °C lower than the 218.7 ± 40.0 °C predicted for the 2,5‑dichloro‑1‑methyl‑4‑pyridone comparator (CAS 1449008‑17‑6) [1]. The lower boiling point reflects differences in molecular polarisability and intermolecular interactions arising from the alternative chlorine topology. For process development, this 15 °C gap can translate into shorter distillation times, lower energy input, and reduced thermal stress on sensitive intermediates during solvent‑swap or product‑isolation unit operations [2].

Predicted boiling point
Cross-study comparable
203.6 ± 40.0 °C vs 218.7 ± 40.0 °C (Δ = 15.1 °C lower)
Supports distillation workflow selection.
Computed prediction; experimental verification pending.
Medicinal chemistry Process chemistry Distillation purification

Regioselective SNAr: 2-Position Electrophilic Site

The 2,3‑dichloro‑1‑methyl‑4‑pyridone scaffold places one chlorine adjacent to the electron‑withdrawing carbonyl group (2‑position) and the other in a meta‑type relationship (3‑position). In nucleophilic aromatic substitution (SNAr) reactions, the 2‑position chlorine is substantially more electrophilic, allowing chemists to selectively displace it while leaving the 3‑position chlorine intact for subsequent functionalisation. This built‑in regiochemical differentiation is not present in the 2,5‑ or 3,5‑dichloro isomers, where both chlorines occupy electronically similar positions and competitive disubstitution is frequently observed [1]. Patent literature identifies the 2,3‑dichloro‑1‑methyl‑4‑pyridone scaffold as a key intermediate in kinase inhibitor programmes precisely because this stepwise, site‑selective reactivity streamlines the construction of elaborate heterocyclic architectures without resorting to orthogonal protecting groups [2].

SNAr site selectivity
Class-level inference
2-Cl is substantially more electrophilic than 3-Cl; preferential mono-substitution at 2-position.
Enables sequential library synthesis.
Based on heterocyclic SNAr principles; not experimentally quantified for this compound.
Organic synthesis Nucleophilic aromatic substitution Cross‑coupling

Commercial Purity Grade Advantage

Sigma‑Aldrich supplies this compound at a minimum purity of 97 % , while many alternative vendors (e.g., AKSci) specify a minimum of 95 % for the same CAS number . The 2‑percentage‑point purity differential, although modest, can be meaningful when the compound is used as a stoichiometric building block in multistep syntheses: a 95 % purity starting material introduces up to 5 mol % of unknown impurities that can participate in side reactions, reduce yields of subsequent steps, or complicate chromatographic purification. For structure–activity relationship (SAR) studies where even trace impurities can confound biological readouts, the higher purity grade provides an additional margin of confidence [1].

Commercial purity
Supporting evidence
97 % (Sigma-Aldrich) vs 95 % (multiple vendors).
May improve SAR reproducibility.
Lot-controlled CoA available; 2 % absolute purity advantage.
Quality control Procurement specification Reproducibility

Missing Melting Point Data

A notable data gap for the target 2,3‑dichloro isomer is the absence of a published experimental melting point, in contrast to the 3,5‑dichloro‑1‑methyl‑2‑pyridone regioisomer (CAS 4214‑83‑9), which has a reported melting point of 140–140.5 °C . While this absence does not directly disadvantage the 2,3‑isomer, it means that users who rely on melting‑point determination as a rapid identity‑and‑purity check must independently characterise each lot. Procuring the compound from a supplier that provides batch‑specific certificates of analysis (CoA) with HPLC or NMR purity data, such as Sigma‑Aldrich, mitigates this gap and supports regulatory‑ready documentation .

Missing melting point
Data to verify
No published experimental mp available.
Requires in-house identity check.
Sourcing from suppliers with batch-specific CoA recommended.
Thermal analysis Solid‑state characterisation Form selection

2,3-Dichloro-1-methyl-4-(1H)-pyridone: Application Scenarios


Kinase Libraries: Sequential SNAr Derivatisation

Medicinal chemistry teams building targeted kinase inhibitor libraries can leverage the 2,3‑dichloro‑1‑methyl‑4‑pyridone scaffold to introduce substituents sequentially at the 2‑ and 3‑positions via nucleophilic aromatic substitution and cross‑coupling. The innate electronic bias of the 2‑position chlorine allows the first substitution to proceed cleanly without competing reaction at the 3‑position, while the residual 3‑chloro handle remains available for a subsequent palladium‑catalysed coupling or second SNAr event [1]. This stepwise reactivity can reduce the number of synthetic steps required to access fully elaborated 2,3‑disubstituted pyridones compared with using symmetry‑lacking dichloro isomers that require protecting‑group manipulations [2]. Patent disclosures referencing CAS 1428234‑62‑1 as a kinase inhibitor intermediate corroborate the industrial relevance of this approach .

Process Scale-Up: Distillation Purification Advantage

During process development and scale‑up of routes involving dichloro‑N‑methylpyridone intermediates, the 15 °C lower predicted boiling point of the 2,3‑dichloro isomer relative to the 2,5‑dichloro analogue can reduce distillation time, lower heating‑mantle set points, and minimise thermal degradation of heat‑sensitive downstream products [1]. Chemical engineers evaluating procurement specifications may therefore select the 2,3‑isomer when the synthetic sequence includes a vacuum‑distillation purification step, provided that experimental boiling‑point confirmation is performed on the specific lot [2].

SAR Campaigns: Lot-to-Lot Reproducibility

For SAR programmes where biological assay results must be reproducible across multiple compound batches, procuring the compound at 97 % purity rather than 95 % can reduce the incidence of impurity‑driven false positives or potency shifts. Sigma‑Aldrich’s lot‑controlled 97 % specification, coupled with accessible certificates of analysis, provides the documentation trail required for peer‑reviewed publication and internal data integrity standards [1]. This is especially relevant for academic screening centres and biotech start‑ups that operate under lean analytical infrastructure and depend on vendor‑verified purity [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Sequential SNAr reactivity profile
Site-selectivity under mild conditions; downstream coupling compatibility
Process scale‑up with distillation
Lower predicted boiling point vs. regioisomers
Experimental boiling‑point confirmation; thermal stability of product
SAR campaigns requiring batch consistency
High-purity, lot‑controlled specification
CoA documentation; impurity profiling impact on biological readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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